TCO-PEG12-TFP ester

Bioconjugation Amine-reactive ester Hydrolysis stability

Standard NHS ester crosslinkers often fail in aqueous ADC workflows due to rapid hydrolysis, leading to low DAR reproducibility. The TFP ester in this heterobifunctional TCO-PEG12-TFP ester provides critical hydrolytic stability for consistent antibody labeling. - **Key Advantage**: TFP ester exhibits superior aqueous stability vs. NHS analogs, minimizing premature degradation. - **PEG12 Spacer**: Provides optimal steric relief and solubility, ensuring TCO accessibility for rapid IEDDA ligation with tetrazines. - **Proven Utility**: Validated for ADC construction, PROTAC synthesis, and EV surface labeling.

Molecular Formula C42H67F4NO16
Molecular Weight 918.0 g/mol
Cat. No. B15543509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG12-TFP ester
Molecular FormulaC42H67F4NO16
Molecular Weight918.0 g/mol
Structural Identifiers
InChIInChI=1S/C42H67F4NO16/c43-36-34-37(44)40(46)41(39(36)45)63-38(48)8-10-50-12-14-52-16-18-54-20-22-56-24-26-58-28-30-60-32-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-51-11-9-47-42(49)62-35-6-4-2-1-3-5-7-35/h1-2,34-35H,3-33H2,(H,47,49)/b2-1+
InChIKeyKIKASBBKOIGGOX-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG12-TFP Ester: Molecular Design


TCO-PEG12-TFP ester is a heterobifunctional crosslinker comprising three functional domains: a trans-cyclooctene (TCO) group for ultrafast inverse electron-demand Diels–Alder (IEDDA) ligation with tetrazines, a tetrafluorophenyl (TFP) ester for amine-reactive conjugation, and a polyethylene glycol spacer of precisely 12 ethylene glycol units (PEG12) . This molecular architecture enables sequential or simultaneous orthogonal conjugation strategies without copper catalysts or harsh conditions . The compound is deployed primarily in antibody-drug conjugate (ADC) development, PROTAC synthesis, and targeted molecular probe construction .

TCO-PEG12-TFP Ester vs. Common Analogs


The combination of PEG chain length and ester leaving group in TCO-PEG12-TFP ester determines its bioconjugation performance in ways that are not interchangeable with common analogs. TCO-PEG4-TFP ester, with its shorter spacer, imposes reduced spatial separation that can compromise tetrazine accessibility in sterically constrained environments such as densely functionalized antibody surfaces . Meanwhile, TCO-PEG12-NHS ester substitutes a hydrolytically labile N-hydroxysuccinimide ester for the TFP moiety, which degrades more rapidly in aqueous media and yields lower and less reproducible coupling efficiency . Selecting a suboptimal analog—whether by truncating the PEG spacer or adopting the NHS ester—can manifest as incomplete labeling, batch-to-batch variability, or impaired downstream click reactivity. The following quantitative evidence clarifies precisely when and why the PEG12–TFP configuration offers verifiable differentiation.

TCO-PEG12-TFP Ester: Key Performance Evidence


Hydrolytic Stability: TFP vs. NHS Ester

TFP esters exhibit substantially greater resistance to aqueous hydrolysis than NHS esters during amine conjugation reactions. While both esters react with primary amines at comparable rates to form identical amide bonds, the TFP ester maintains functional integrity longer in aqueous buffer systems, translating to higher and more reproducible labeling yields . This class-level advantage is consistently documented across TCO-PEGn-TFP products and is explicitly cited for TCO-PEG12-TFP ester [1].

Bioconjugation Amine-reactive ester Hydrolysis stability

PEG Spacer Length and Aqueous Solubility

The 12-unit PEG spacer confers intermediate aqueous solubility and steric separation that balances the opposing demands of high solubility for conjugation workflows and adequate spatial reach for tetrazine accessibility. While shorter PEG chains (PEG4, MW ~565 Da) reduce synthetic complexity but offer more limited solubilization capacity, PEG12 (MW ~918 Da) provides a practical midpoint. Extended PEG24 chains (MW ~1298 Da) achieve >50 mg/mL solubility in PBS, substantially higher than PEG4–PEG12 analogs . However, PEG12 is widely recognized as delivering a favorable compromise between solubility enhancement and avoidance of excessive molecular bulk [1].

Solubility PEG linker Aqueous compatibility

PEG12 Spacer and Tetrazine Accessibility

The PEG12 spacer reduces steric hindrance during ligation by physically separating the bulky biomolecule from the TCO reactive group. Class-level evidence from PEG-based TCO linkers indicates that direct antibody-TCO conjugates lacking a PEG spacer can suffer TCO burial within hydrophobic protein pockets, preserving ≤10% of theoretical reactivity. In contrast, PEGylated TCO constructs maintain >90% reactivity due to effective steric shielding . While this quantitative comparison derives from PEG24 studies, the PEG12 spacer operates under the same principle, providing extended spatial separation that mitigates TCO occlusion in densely functionalized environments .

Steric hindrance Bioorthogonal ligation Antibody conjugation

TCO–Tetrazine Ligation Kinetics

The TCO moiety enables one of the fastest known bioorthogonal reactions—the inverse electron-demand Diels–Alder (IEDDA) cycloaddition with tetrazines. The reaction proceeds without copper catalyst and achieves second-order rate constants (k₂) ranging from 2,000 M⁻¹s⁻¹ for the prototypical trans-cyclooctene/3,6-di-(2-pyridyl)-s-tetrazine pair [1] to in excess of 10⁶ M⁻¹s⁻¹ for optimized TCO derivatives under physiological conditions [2]. This kinetics profile enables efficient conjugation at low biomolecule concentrations and in complex biological media, including cell lysates and live-cell environments [1].

Click chemistry IEDDA Reaction kinetics

Orthogonal TFP Ester and TCO Reactivity

TCO-PEG12-TFP ester presents two chemically orthogonal reactive groups: the TFP ester reacts specifically with primary amines to form stable amide bonds, while the TCO group remains inert toward amines and exclusively undergoes IEDDA ligation with tetrazines . This orthogonality enables sequential conjugation without cross-reactivity or the need for protection/deprotection steps. In contrast, NHS ester/TCO combinations offer the same orthogonality but with compromised aqueous stability . This dual functionality is a core design feature enabling modular assembly of complex bioconjugates such as ADCs and PROTACs [1].

Orthogonal conjugation Bifunctional linker Multifunctional bioconjugation

TCO-PEG12-TFP Ester: Application Scenarios


ADC Payload Conjugation with Enhanced Stability

In ADC development, the antibody is first modified with the TCO-PEG12-TFP ester via amine coupling, installing TCO handles for subsequent tetrazine-mediated payload conjugation. The TFP ester's superior hydrolytic stability relative to NHS esters (Evidence Item 1) minimizes premature ester degradation during the antibody labeling step, improving payload-to-antibody ratio (DAR) reproducibility and reducing reagent waste. The PEG12 spacer further reduces steric hindrance (Evidence Item 3), ensuring that conjugated TCO groups remain accessible for efficient tetrazine ligation with drug-linker constructs .

PROTAC Linker Synthesis with PEG12 Spacer

TCO-PEG12-TFP ester is explicitly validated as a PEG-based PROTAC linker [1]. The precisely 12-unit PEG spacer offers a defined, intermediate spatial separation between the E3 ligase ligand and target protein ligand, which can influence ternary complex formation and degradation efficiency. Compared to shorter PEG4 linkers, PEG12 provides greater conformational flexibility and solubility (Evidence Item 2) without the excessive length of PEG24 that may reduce cellular permeability or complicate characterization [2].

Multifunctional Probe Construction

The orthogonal dual functionality of TCO-PEG12-TFP ester (Evidence Item 5) enables modular assembly of complex imaging or diagnostic probes. In a typical workflow, a primary amine-containing biomolecule (e.g., antibody or protein) is first conjugated via the TFP ester. The resulting TCO-functionalized intermediate can then be reacted with any tetrazine-modified payload—fluorophore, chelator, nanoparticle, or drug—without cross-reactivity. The PEG12 spacer provides the solubility and steric relief needed for both steps (Evidence Items 2 and 3), while the TCO group's exceptional kinetics (Evidence Item 4) ensures rapid, quantitative second-step ligation .

Extracellular Vesicle Labeling for Multiplexed Assays

In multiplexed extracellular vesicle (EV) analysis, AlexaFluor350-PEG12-tetrafluorophenol (a TFP ester with PEG12 spacer) has been used to fluorescently label EV surface proteins . The PEG12 linker optimizes labeling efficiency, enhances water solubility, and reduces nonspecific EV binding/aggregation. This labeling approach labels any accessible surface protein equally well without size bias toward differently sized EVs. The TFP ester's stability (Evidence Item 1) ensures consistent labeling in the aqueous EV isolation and staining buffers, making the TCO-PEG12-TFP ester scaffold applicable to EV-based diagnostics and biomarker discovery workflows .

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